molecular formula C19H24ClN7O B11283912 2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11283912
M. Wt: 401.9 g/mol
InChI Key: QUBACAFWBVYYHO-UHFFFAOYSA-N
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Description

2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

The synthesis of 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the 4-chloro-2-methylphenyl group: This step typically involves a nucleophilic aromatic substitution reaction.

    Introduction of the piperazine moiety: This is often done through a substitution reaction where the piperazine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Final functionalization: The ethan-1-ol group is added in the last step, usually through a nucleophilic substitution reaction.

Chemical Reactions Analysis

2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves the inhibition of kinase enzymes. This compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other kinase inhibitors, 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has a unique structure that allows for high specificity and potency. Similar compounds include:

Properties

Molecular Formula

C19H24ClN7O

Molecular Weight

401.9 g/mol

IUPAC Name

2-[4-[4-(4-chloro-2-methylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H24ClN7O/c1-13-11-14(20)3-4-16(13)22-17-15-12-21-25(2)18(15)24-19(23-17)27-7-5-26(6-8-27)9-10-28/h3-4,11-12,28H,5-10H2,1-2H3,(H,22,23,24)

InChI Key

QUBACAFWBVYYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C

Origin of Product

United States

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